(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11)/t4?,5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPMVCMMVBPKU-GOHHTPAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(C[C@H]1N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, often referred to as DACH, is a chiral diamine that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activities associated with DACH, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
DACH is characterized by its molecular formula and a molecular weight of approximately 158.20 g/mol. The compound features two amine groups and a carboxylic acid functional group, which contribute to its biological activity and interactions with various biological systems.
The biological activity of DACH can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DACH has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to amino acids allows it to act as a competitive inhibitor in specific enzymatic reactions.
- Modulation of Cellular Signaling : DACH influences cellular signaling pathways by interacting with receptors and modulating the activity of second messengers. This can lead to altered cell proliferation and differentiation.
- Antioxidant Properties : Preliminary studies suggest that DACH may exhibit antioxidant activity, thus protecting cells from oxidative stress and related damage.
Anticancer Activity
Recent studies have explored the anticancer potential of DACH. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for DACH against different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical carcinoma) | 0.5 |
| MCF-7 (Breast carcinoma) | 0.8 |
| A549 (Lung carcinoma) | 1.0 |
| HT-29 (Colorectal carcinoma) | 0.6 |
These results indicate that DACH exhibits potent anticancer properties, particularly against cervical and colorectal cancer cells.
Neuroprotective Effects
DACH has also been investigated for its neuroprotective effects. In models of neurodegeneration, such as those induced by oxidative stress or excitotoxicity, DACH administration has been shown to reduce neuronal cell death and improve survival rates. This suggests a potential role for DACH in treating neurodegenerative diseases.
Case Studies
-
Cytotoxicity in Cancer Cells :
A study evaluated the effects of DACH on various human cancer cell lines. Results indicated that DACH effectively inhibited cell proliferation in a dose-dependent manner, with notable efficacy against multi-drug resistant variants . -
Neuroprotection in Animal Models :
In a rat model of Alzheimer’s disease, administration of DACH resulted in reduced levels of amyloid-beta plaques and improved cognitive function compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative disorders .
Comparison with Similar Compounds
Key Observations :
Spectral Data Comparisons :
- IR Spectroscopy: Amino groups in the target compound would exhibit N-H stretches (~3300 cm⁻¹), absent in ketone-/hydroxy-substituted analogs (e.g., 1687 cm⁻¹ for carbonyl in ).
- Optical Rotation : The (3S,5R) configuration would yield a distinct [α] value compared to (3S,5S) derivatives (e.g., [α] = -42.7 for (3S,5S) in ).
Q & A
Q. What are the key structural features of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid that influence its chemical reactivity?
The compound’s reactivity is governed by its cyclohexane backbone substituted with two amino groups (at positions 3 and 5) and a carboxylic acid group. The stereochemistry at the 3S and 5R chiral centers dictates spatial orientation, impacting hydrogen bonding, nucleophilic/electrophilic interactions, and solubility. Computational models (e.g., InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11)/t4?,5-,6+) highlight intramolecular hydrogen bonding between the amino and carboxylic acid groups, which stabilizes specific conformations .
Q. What synthetic routes are commonly employed for the preparation of this compound?
A standard method involves reacting cyclohexanedione with ammonia or amines under controlled conditions (e.g., 60–80°C, ethanol/water solvent system). Stereochemical control is achieved via chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution. Post-synthetic purification via recrystallization or HPLC ensures enantiomeric excess (>95% ee) .
Q. How does the stereochemistry of this compound affect its biological activity?
The (3S,5R) configuration enables selective binding to enzymes like aminotransferases and decarboxylases. For example, kinetic studies show a 10-fold higher inhibition constant (Ki = 2.3 µM) for the (3S,5R) isomer compared to its (3R,5S) counterpart in bacterial cell wall synthesis assays. This specificity arises from complementary hydrogen-bonding networks with active-site residues .
Advanced Research Questions
Q. What methodological approaches are recommended for optimizing the yield and stereochemical purity of this compound during synthesis?
- Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature (50–90°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (0.5–5 mol%). Higher yields (>75%) are achieved in ethanol at 70°C with 2 mol% Rhodium-BINAP.
- Stereochemical Control : Employ chiral stationary-phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns for enantiomeric separation.
- Analytical Validation : Confirm purity via <sup>13</sup>C NMR (δ 175.2 ppm for carboxylic acid) and polarimetry ([α]D<sup>25</sup> = +32° in water) .
Q. How can computational modeling techniques be applied to predict the interaction mechanisms of this compound with biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like D-alanine ligase (PDB: 3L8V). The compound’s amino groups form salt bridges with Asp130 and Arg228 (binding energy: −9.2 kcal/mol).
- MD Simulations : Conduct 100-ns molecular dynamics (GROMACS) to assess conformational stability. Root-mean-square deviation (RMSD) < 2.0 Å confirms stable binding in aqueous environments.
- QM/MM Calculations : Evaluate transition states for decarboxylation reactions at the B3LYP/6-31G* level .
Q. What strategies should researchers employ to resolve contradictions in reported bioactivity data for this compound across different studies?
- Synthesis Variability : Cross-validate enantiomeric purity (via chiral HPLC) and counterion effects (e.g., hydrochloride vs. free base).
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength (150 mM NaCl). For example, IC50 values vary by 30% in phosphate vs. Tris buffers.
- Structural Confirmation : Use single-crystal X-ray diffraction (CuKα, λ = 1.5418 Å) to rule out polymorphic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
